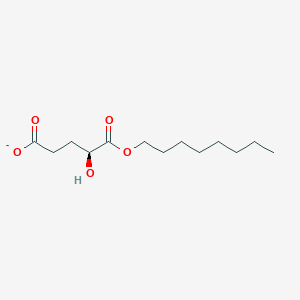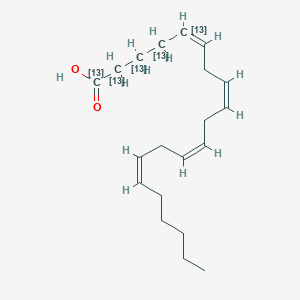
(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonic Acid 1,2,3,4,5-13C is an isotopically enriched form of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in the biochemistry of living organisms. This compound is labeled with carbon-13 at positions 1, 2, 3, 4, and 5, making it particularly useful in metabolic studies using mass spectrometry . Arachidonic acid is a precursor for the biosynthesis of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are essential for cell signaling and inflammation processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arachidonic Acid 1,2,3,4,5-13C typically involves the incorporation of carbon-13 into the arachidonic acid molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains carbon-13 and then perform a series of chemical reactions to introduce the labeled carbon atoms at the desired positions .
Industrial Production Methods
Industrial production of Arachidonic Acid 1,2,3,4,5-13C involves large-scale synthesis using isotopically labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of carbon-13 at the specific positions. The final product is purified using techniques such as chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
Arachidonic Acid 1,2,3,4,5-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of eicosanoids and other signaling molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and various peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce arachidonic acid derivatives.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products
The major products formed from these reactions include various eicosanoids such as prostaglandins, thromboxanes, and leukotrienes. These compounds play critical roles in inflammation, immune response, and other physiological processes .
科学的研究の応用
Arachidonic Acid 1,2,3,4,5-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used in the study of lipid biochemistry and the synthesis of complex lipids.
Biology: Helps in understanding the metabolic pathways of arachidonic acid and its role in cell signaling.
Medicine: Used in research on inflammatory diseases, cardiovascular diseases, and cancer.
Industry: Employed in the development of pharmaceuticals and nutraceuticals.
作用機序
Arachidonic Acid 1,2,3,4,5-13C exerts its effects through its role as a precursor for eicosanoids. These signaling molecules are synthesized from arachidonic acid via enzymatic pathways involving cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . The eicosanoids then interact with specific receptors on cell surfaces to modulate various physiological processes, including inflammation, immune response, and vascular function .
類似化合物との比較
Similar Compounds
Arachidonic Acid: The non-labeled form of the compound, which is also a precursor for eicosanoids.
Eicosatetraenoic Acid: Another polyunsaturated fatty acid with similar biochemical properties.
Arachidonic Acid Methyl Ester 1,2,3,4,5-13C: An isotopically enriched form with a methyl ester group, used for similar metabolic studies.
Uniqueness
Arachidonic Acid 1,2,3,4,5-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways of arachidonic acid is crucial .
特性
分子式 |
C20H32O2 |
|---|---|
分子量 |
309.43 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1 |
InChIキー |
YZXBAPSDXZZRGB-XDDXYDETSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,13,15,25,35,37-Hexahydroxy-11,33-bis[3-hydroxy-6-(4-methoxy-6-methyloxan-2-yl)-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765109.png)
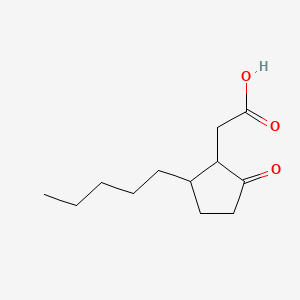
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)
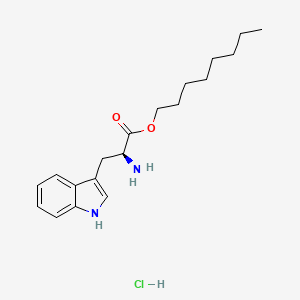
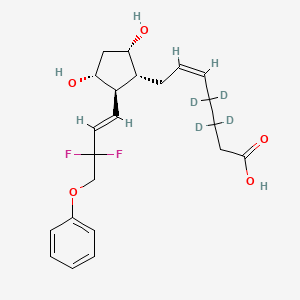
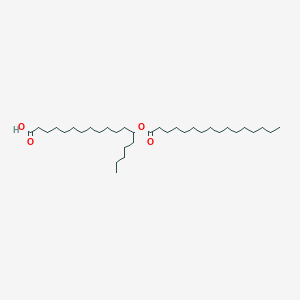
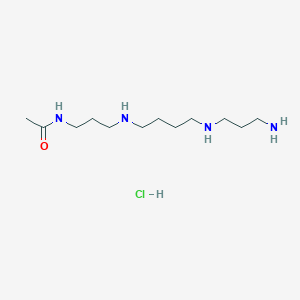
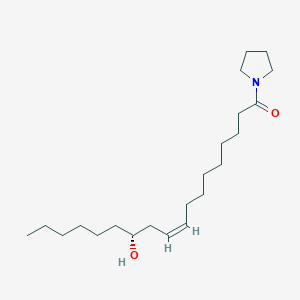

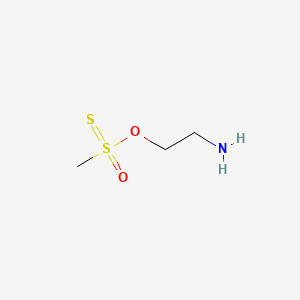
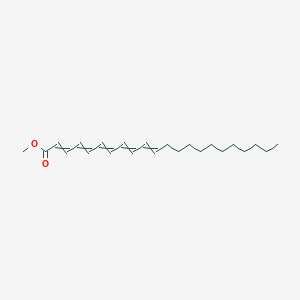
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)
![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)
